molecular formula C19H24N4O2S B2448505 5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 369367-09-9

5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2448505
CAS RN: 369367-09-9
M. Wt: 372.49
InChI Key: KMUYYDKGQKKFLS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a methylpiperidinyl group, and a thiazolotriazol group . These groups are common in many pharmaceuticals and could potentially impart a variety of biological activities to the compound.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray diffraction, NMR, and IR spectroscopy .

Scientific Research Applications

Antimicrobial Activities

Compounds with 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives showed good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Structural and Molecular Studies

Research on compounds structurally related to 5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has included detailed structural and molecular studies. For example, the synthesis, crystal and molecular structure, vibrational spectroscopic, DFT study, and activity evaluation of related compounds have been conducted, demonstrating their interactions with proteins and potential inhibitory activities (Qing-mei Wu et al., 2021).

Pharmacophore-based Design

The pharmacophore-based design and biological evaluation of compounds with alpha(1)-adrenoceptor blocking properties have been explored. Modifications of specific moieties within the compound structures have led to the identification of potent alpha(1)-AR antagonists (Betti et al., 2002).

Anticancer Activity

Studies have also been conducted on the potential anticancer activities of 1,2,4-triazole derivatives. Molecular docking and DFT analyses suggest that these compounds could interact favorably with cancer-related proteins, offering insights into their mechanisms of action and potential as anticancer agents (Karayel, 2021).

properties

IUPAC Name

5-[(4-methoxyphenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12-5-4-10-22(11-12)16(14-6-8-15(25-3)9-7-14)17-18(24)23-19(26-17)20-13(2)21-23/h6-9,12,16,24H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUYYDKGQKKFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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